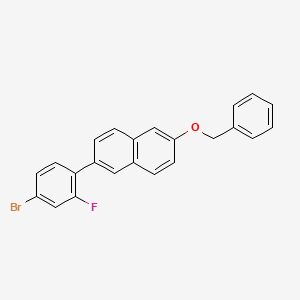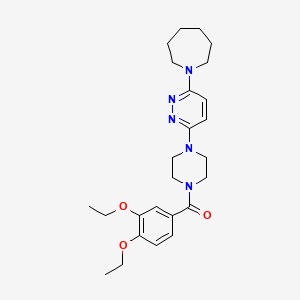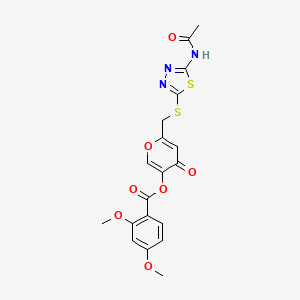![molecular formula C22H24N4OS B2628816 N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide CAS No. 689267-16-1](/img/no-structure.png)
N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide is a quinazoline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
- Quinazolin-4(1H)-ones, including derivatives of N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide, have demonstrated antitumor potential . Researchers explore their efficacy against different cancer types and investigate their mechanisms of action.
- These compounds possess antioxidant and anticancer activities, making them relevant for combating oxidative stress and cancer progression . Investigating their impact on cellular pathways and tumor growth is crucial.
- N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide derivatives may exhibit antibacterial effects . Researchers study their potential as novel antimicrobial agents.
- Quinazolin-4(1H)-ones have been explored for their antifungal properties . Investigating their efficacy against fungal pathogens and understanding their mode of action is essential.
- Some quinazolin-4(1H)-one derivatives, including N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide, exhibit anticonvulsant activity . Researchers study their effects on neuronal excitability and seizure control.
- Quinazolin-4(1H)-ones are used as ligands for 5-HT receptors . Investigating their binding affinity, selectivity, and potential therapeutic applications in neuropsychiatric disorders is an active area of research.
Antitumor Activity
Antioxidant and Anticancer Properties
Antibacterial Applications
Antifungal Potential
Anticonvulsant Properties
5-Hydroxytryptamine (5-HT) Receptor Ligands
These applications highlight the diverse roles of N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide derivatives in pharmacology and medicinal chemistry. Researchers continue to explore their potential and optimize their properties for therapeutic use . If you need further details or additional applications, feel free to ask! 😊
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide involves the reaction of 2-chloro-N-cyclohexyl-N-(4-nitrophenyl)acetamide with 2-mercapto-4-(4-aminophenyl)quinazoline, followed by reduction of the nitro group and subsequent cyclization to form the final product.", "Starting Materials": [ "2-chloro-N-cyclohexyl-N-(4-nitrophenyl)acetamide", "2-mercapto-4-(4-aminophenyl)quinazoline" ], "Reaction": [ "Step 1: Reaction of 2-chloro-N-cyclohexyl-N-(4-nitrophenyl)acetamide with 2-mercapto-4-(4-aminophenyl)quinazoline in the presence of a base such as potassium carbonate in DMF at elevated temperature to form N-cyclohexyl-2-[4-[(2-mercapto-1H-quinazolin-4-yl)amino]phenyl]acetamide.", "Step 2: Reduction of the nitro group in N-cyclohexyl-2-[4-[(2-mercapto-1H-quinazolin-4-yl)amino]phenyl]acetamide using a reducing agent such as iron powder in acetic acid to form N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide.", "Step 3: Cyclization of N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide using a cyclization agent such as trifluoroacetic acid to form the final product, N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide." ] } | |
CAS-Nummer |
689267-16-1 |
Produktname |
N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |
Molekularformel |
C22H24N4OS |
Molekulargewicht |
392.52 |
IUPAC-Name |
N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C22H24N4OS/c27-20(23-16-6-2-1-3-7-16)14-15-10-12-17(13-11-15)24-21-18-8-4-5-9-19(18)25-22(28)26-21/h4-5,8-13,16H,1-3,6-7,14H2,(H,23,27)(H2,24,25,26,28) |
InChI-Schlüssel |
FIJXITWWUGUIDN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)NC3=NC(=S)NC4=CC=CC=C43 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2628733.png)

![2-(7-Methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2628739.png)
![N-[(dimethylamino)methylene]-N'-(2-fluorophenyl)thiourea](/img/structure/B2628742.png)


![(E)-ethyl 4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoate](/img/structure/B2628747.png)

![Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride](/img/structure/B2628749.png)
![2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2628751.png)
![3-(2-fluorobenzyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2628752.png)
![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2628753.png)

![4-(2,4-Dichlorobenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2628756.png)